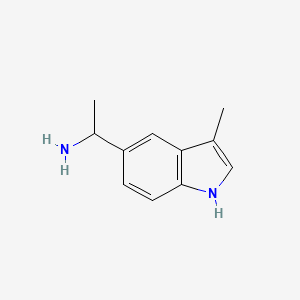

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methyl group at the third position and an ethanamine group at the first position of the indole ring makes this compound unique .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . For instance, the reaction of 3-methylindole with ethylamine under reflux conditions in the presence of an acid catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Indole-3-carboxylic acids.

Reduction: Various amine derivatives.

Substitution: Halogenated or sulfonated indole derivatives.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that derivatives of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can exhibit significant anticancer activity. For example, research involving the synthesis of indole derivatives has demonstrated their potential in targeting specific molecular pathways associated with cancer cell survival. A study evaluated various synthesized compounds against breast cancer cell lines (MCF-7) using the MTT assay, revealing that these compounds could effectively reduce cell viability while maintaining a higher survival rate in normal fibroblast cells. The results suggest that these indole derivatives may offer a more targeted approach to cancer treatment compared to conventional chemotherapies like doxorubicin .

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Research indicates that compounds with indole structures can interact with serotonin receptors, thereby influencing mood and anxiety levels. This makes them candidates for further development as antidepressants or anxiolytics. The structure's ability to mimic neurotransmitters may facilitate its role in modulating neurological pathways .

Synthesis of Functional Materials

The compound has also been explored for its utility in synthesizing functional materials. For instance, it has been utilized in the creation of biocatalysts for organic reactions. A study highlighted the use of magnetic aminated starch (MAST) as a biocatalyst for synthesizing indole derivatives, including those based on this compound. The biocatalyst demonstrated high efficiency and reusability, achieving yields between 85% and 93% under optimal conditions .

Nanocomposite Development

In material science, the incorporation of indole-based compounds into nanocomposites has shown promise for enhancing mechanical properties and thermal stability. These composites can be tailored for specific applications in electronics or biomedical devices, where their unique properties can be leveraged for improved performance.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Survival Rate (%) |

|---|---|---|---|

| Indole Derivative A | MCF-7 | 15 | 40 |

| Indole Derivative B | MCF-7 | 10 | 55 |

| Indole Derivative C | Human Fibroblast | >50 | 90 |

Data sourced from recent anticancer evaluations .

Table 2: Biocatalytic Performance of MAST

| Reaction Conditions | Yield (%) | Reusability Cycles |

|---|---|---|

| Ethanol at 40°C for 80 min | 87% | Up to 6 cycles |

| Water at room temperature | 60% | Not applicable |

Mécanisme D'action

The mechanism of action of 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The indole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 1-(3-Methyl-1H-indol-3-yl)ethan-1-amine

- 2-(5-Methyl-1H-indol-3-yl)ethan-1-amine

- 1-(3-Methyl-1H-indol-2-yl)ethan-1-amine

Comparison: 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine is unique due to the specific positioning of the methyl and ethanamine groups on the indole ring. This positioning can influence its chemical reactivity and biological activity compared to other similar compounds . For example, the presence of the methyl group at the third position can enhance its stability and interaction with biological targets .

Activité Biologique

1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, also known as 3-Methyltryptamine, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potentials of this compound, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2. It features an indole ring structure, which is significant in various biological activities due to its ability to interact with neurotransmitter systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of indole have been evaluated for their antiproliferative activities against various cancer cell lines. A notable study demonstrated that certain indole derivatives exhibited significant antiproliferative effects against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines, with IC50 values ranging from 0.34 μM to 0.86 μM . The mechanism involved apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that it may influence serotonin receptors, which are crucial in mood regulation and anxiety disorders. This interaction suggests potential applications in treating depression and anxiety .

Antimicrobial Activity

While less studied than its anticancer properties, there are indications that derivatives of this compound may possess antimicrobial properties. A related study on indole-based compounds showed varying degrees of antibacterial activity against strains such as E. coli and B. cereus, suggesting that structural modifications could enhance efficacy against microbial pathogens .

The biological activity of this compound can be attributed to several mechanisms:

1. Apoptosis Induction:

Indole derivatives have been shown to induce apoptosis through the activation of caspases, which are critical in the apoptotic pathway. For example, studies on related compounds indicated significant increases in caspase activities upon treatment with indole derivatives .

2. Cell Cycle Arrest:

Mechanistic studies reveal that these compounds can cause cell cycle arrest at the G2/M phase, which is essential for halting the proliferation of cancer cells .

3. Interaction with Neurotransmitter Systems:

The compound's structure allows it to interact with serotonin receptors, potentially modulating neurotransmitter levels and influencing mood and behavior .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated a series of indole derivatives for their anticancer activity against multiple cell lines. The findings indicated that specific modifications to the indole structure significantly enhanced antiproliferative effects, establishing a basis for further development into anticancer agents .

Case Study 2: Neuropharmacological Applications

Research into the neuropharmacological effects demonstrated that compounds similar to this compound could potentially alleviate symptoms of anxiety and depression through their action on serotonin receptors, warranting further investigation into their therapeutic use .

Propriétés

IUPAC Name |

1-(3-methyl-1H-indol-5-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6,8,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDUPHYYPOGHAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.